CG428

PROTAC TRK degradation colorectal cancer

CG428 is a first-in-class CRBN-dependent TRK PROTAC degrader that removes the entire TRK protein scaffold, overcoming resistance common with inhibitors like GNF-8625. It degrades TPM3-TRKA with DC50 of 0.36nM and inhibits KM12 growth with IC50 of 2.9nM—6.6× more potent than NMS-P626. Includes CG428-Neg control for mechanism validation. Oral F=35% supports repeat-dose efficacy studies. Ideal for TRK fusion-driven cancer research.

Molecular Formula C43H43FN10O6
Molecular Weight 814.9 g/mol
Cat. No. B11929720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCG428
Molecular FormulaC43H43FN10O6
Molecular Weight814.9 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=NN3C(=NC=C3C4=NC(=CC=C4)N5CCN(CC5)C(=O)CCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C=C2)C9=CC(=CC=C9)F
InChIInChI=1S/C43H43FN10O6/c44-28-6-1-5-27(25-28)32-10-4-18-52(32)37-14-13-35-46-26-34(54(35)49-37)30-8-3-11-36(47-30)50-19-21-51(22-20-50)39(56)16-23-60-24-17-45-31-9-2-7-29-40(31)43(59)53(42(29)58)33-12-15-38(55)48-41(33)57/h1-3,5-9,11,13-14,25-26,32-33,45H,4,10,12,15-24H2,(H,48,55,57)/t32-,33?/m1/s1
InChIKeyFWANKJAOTQAHHR-KWRHIPAJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CG428 TRK PROTAC Degrader for Colorectal Cancer Research: First-in-Class Protein Degradation Tool


CG428 (CAS 2412055-93-5) is a first-in-class, cereblon (CRBN)-dependent tropomyosin receptor kinase (TRK) proteolysis-targeting chimera (PROTAC) degrader [1]. The compound comprises a pan-TRK inhibitor analog (GNF-8625 derivative) linked to the CRBN E3 ligase ligand pomalidomide . It reduces endogenous TPM3-TRKA fusion protein levels with a DC50 of 0.36 nM in KM12 colorectal carcinoma cells and exhibits anti-tumor activity [1].

Why Pan-TRK Inhibitors Cannot Substitute for CG428: Degradation versus Inhibition in TRK-Driven Models


Traditional pan-TRK kinase inhibitors such as GNF-8625 and NMS-P626 function solely by blocking kinase activity, which fails to eliminate the oncogenic TRK fusion proteins that drive tumorigenesis and frequently develop resistance-conferring kinase domain mutations [1]. In contrast, CG428 achieves catalytic protein degradation via the ubiquitin-proteasome system, removing the entire TRK protein scaffold and its scaffolding functions [1]. This mechanistic divergence translates into quantifiably superior cellular potency against TRK fusion-driven cancer models, as demonstrated in the evidence below [2].

CG428 Quantitative Differentiation: DC50, Selectivity, Cellular Potency, and Oral Bioavailability


TPM3-TRKA Fusion Protein Degradation Potency (DC50) of CG428

CG428 induces degradation of the endogenous TPM3-TRKA oncogenic fusion protein with a DC50 of 0.36 nM in KM12 colorectal carcinoma cells . The parent TRK kinase inhibitor GNF-8625 does not induce TRK protein degradation at any concentration [1]. The negative control compound CG428-Neg, which contains an inactive CRBN-binding moiety, does not induce TPM3-TRKA degradation, confirming CRBN-dependence of the degradation mechanism .

PROTAC TRK degradation colorectal cancer

TRKA Isoform Binding Selectivity (Kd) of CG428 versus GNF-8625

CG428 demonstrates 28-fold selectivity for TRKA (Kd = 1 nM) over TRKB (Kd = 28 nM) and 4.2-fold selectivity over TRKC (Kd = 4.2 nM) in KINOMEscan binding assays . In comparison, the parent inhibitor GNF-8625 exhibits approximately 28-fold selectivity for TRKA (IC50 = 0.8 nM) over TRKB (IC50 = 22 nM) in kinase inhibition assays—similar fold-selectivity but a fundamentally different modality: CG428 degrades the target whereas GNF-8625 only inhibits kinase activity .

TRKA selectivity PROTAC kinase profiling

KM12 Cell Growth Inhibition (IC50): CG428 versus TRK Inhibitor NMS-P626

CG428 inhibits the growth of KM12 colorectal carcinoma cells with an IC50 of 2.9 nM . In contrast, the pan-TRK kinase inhibitor NMS-P626 achieves an IC50 of 19 nM in the same KM12 cell line . This represents a 6.6-fold enhancement in antiproliferative potency for the PROTAC degrader relative to a representative TRK inhibitor evaluated under comparable conditions.

antiproliferative colorectal cancer KM12 cells

Wild-Type TRKA Degradation Potency (DC50) of CG428

CG428 degrades wild-type human TRKA with a DC50 of 2.23 nM in HEL erythroleukemia cells after 6 h treatment . The parent TRK inhibitor GNF-8625 does not induce degradation of TRKA protein, as confirmed by Western blot analysis [1].

wild-type TRKA degradation PROTAC

Oral Bioavailability (F) of CG428 in Preclinical Models

CG428 exhibits moderate oral bioavailability with an F value of 35% in preclinical pharmacokinetic studies . This property enables oral dosing for in vivo efficacy studies, distinguishing it from many PROTAC degraders that require parenteral administration due to poor oral absorption . No direct comparator oral bioavailability data is available for TRK-targeted PROTACs in the same publication series, but the 35% F value provides a benchmark for researchers planning oral dosing regimens in animal models.

oral bioavailability pharmacokinetics in vivo

Recommended Research Applications for CG428: Colorectal Cancer, TRK Fusion Models, and Degrader Development


Colorectal Carcinoma Research: KM12 Xenograft and In Vitro Studies

CG428 is optimized for studies of TRK fusion-driven colorectal cancer. In KM12 cells harboring the TPM3-TRKA fusion, CG428 achieves DC50 of 0.36 nM for fusion protein degradation and IC50 of 2.9 nM for growth inhibition, making it suitable for in vitro mechanistic studies and in vivo xenograft efficacy experiments [1]. Researchers studying TRK fusions in colorectal cancer should prioritize CG428 over pan-TRK inhibitors such as NMS-P626 (IC50 = 19 nM in KM12) due to its 6.6-fold superior antiproliferative potency .

Investigating Wild-Type TRKA-Driven Malignancies

CG428 degrades wild-type human TRKA with a DC50 of 2.23 nM in HEL cells, enabling studies in malignancies where wild-type TRKA overexpression—rather than gene fusions—drives tumorigenesis [1]. Traditional kinase inhibitors only block TRKA activity without eliminating the protein scaffold; CG428 provides a tool to assess the functional consequences of complete TRKA ablation in these disease models .

PROTAC Tool Compound Development and E3 Ligase Recruitment Studies

CG428 serves as a validated positive control for CRBN-recruiting TRK degraders. Its matched negative control CG428-Neg, which lacks functional CRBN binding, enables rigorous determination of degradation mechanism and CRBN-dependence [1]. This pair of compounds is essential for establishing assay conditions in novel degrader screening campaigns and for confirming on-target degradation effects in target engagement studies .

In Vivo Efficacy Studies Requiring Oral Administration

With an oral bioavailability of F = 35% in preclinical models, CG428 is suitable for oral dosing in rodent efficacy studies [1]. This property enables long-term repeat-dosing regimens for tumor growth inhibition experiments without the need for surgical implantation of osmotic pumps or daily intraperitoneal injections, reducing experimental variability and animal welfare concerns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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